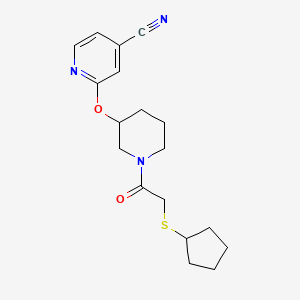

2-((1-(2-(Cyclopentylthio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile

Description

Properties

IUPAC Name |

2-[1-(2-cyclopentylsulfanylacetyl)piperidin-3-yl]oxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c19-11-14-7-8-20-17(10-14)23-15-4-3-9-21(12-15)18(22)13-24-16-5-1-2-6-16/h7-8,10,15-16H,1-6,9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUIJZUFZRMIBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(Cyclopentylthio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The cyclopentylthio group is introduced via a thioetherification reaction, where a cyclopentylthiol reacts with an appropriate electrophile. The final step involves the coupling of the piperidine derivative with isonicotinonitrile under conditions that promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(Cyclopentylthio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential use in treating neurological disorders due to its interaction with specific receptors in the brain.

Mechanism of Action

The mechanism of action of 2-((1-(2-(Cyclopentylthio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors in the central nervous system, potentially modulating their activity. The cyclopentylthio group may enhance the compound’s lipophilicity, allowing it to cross the blood-brain barrier more effectively. The isonicotinonitrile moiety may interact with specific enzymes or receptors, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its cyclopentylthio-acetyl substituent, which distinguishes it from other piperidine-based molecules. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural and Pharmacological Comparison

*Predicted or inferred from structural analogs in .

Key Observations:

The isonicotinonitrile group introduces polarity, which may enhance target engagement via hydrogen bonding or π-stacking, akin to the trifluoromethyl groups in MEN11420 .

Receptor Binding and Selectivity: Unlike SR140333, which achieves high NK1 selectivity through dichlorophenyl and isopropoxyphenyl motifs, the target compound’s cyclopentylthio group may sterically hinder interactions with non-target receptors, though with lower affinity . The absence of a benzoyl group (as in SR142801) suggests reduced NK2/NK3 activity, aligning with its hypothesized NK1 preference .

Synthetic Feasibility :

- The target compound’s synthesis likely involves a multi-step sequence, including piperidine functionalization and thioether formation. Yields may approximate 50%, as seen in analogous reactions (e.g., tert-butyl derivatives in ) .

Biological Activity

The compound 2-((1-(2-(Cyclopentylthio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of approximately 320.42 g/mol. The structural components include:

- A piperidine ring, which contributes to its pharmacological properties.

- A cyclopentylthio group, enhancing lipophilicity and potentially influencing receptor interactions.

- An isonicotinonitrile moiety, known for its role in various biological activities.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those related to dopamine and serotonin pathways. The presence of the isonicotinonitrile group suggests potential activity as an inhibitor or modulator of specific enzymes or receptors involved in neurological functions.

1. Antidepressant Effects

A study conducted on related compounds demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonin and norepinephrine levels in the brain, indicating that our compound may exhibit similar properties.

2. Antioxidant Properties

Preliminary assays have shown that derivatives of isonicotinonitrile possess antioxidant activity. This property could be beneficial in mitigating oxidative stress-related diseases.

3. Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For instance, similar compounds have shown inhibition against α-glucosidase, making them candidates for diabetes management.

Case Studies

Research Findings

Recent studies have focused on synthesizing and characterizing various derivatives of isonicotinonitrile compounds, including our target compound. These studies employed techniques such as:

- Molecular docking : To predict binding affinities and interactions with target proteins.

- In vitro assays : To evaluate biological activity against specific enzymes and cellular models.

Molecular Docking Studies

Molecular docking simulations suggest that the compound binds effectively to the active sites of target enzymes, providing insights into its potential efficacy as a therapeutic agent.

Q & A

What synthetic strategies are recommended for optimizing the multi-step synthesis of 2-((1-(2-(Cyclopentylthio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile?

Methodological Answer:

The synthesis involves sequential functionalization of the piperidine and pyridine moieties. Key steps include:

- Cyclopentylthio Acetylation: React cyclopentylthiol with chloroacetyl chloride under basic conditions (e.g., NaHCO₃) to form 2-(cyclopentylthio)acetyl chloride.

- Piperidine Functionalization: Couple the acetyl chloride intermediate with piperidin-3-ol using a coupling agent like HATU or DCC in anhydrous DMF at 0–5°C to minimize side reactions .

- Pyridine Nitrile Coupling: Perform nucleophilic aromatic substitution (SNAr) between the piperidine intermediate and 2-chloroisonicotinonitrile in the presence of Cs₂CO₃ as a base in DMSO at 80°C .

Optimization Tips: Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Yield improvements (up to 60–70%) are achievable by controlling moisture and oxygen levels .

How can researchers characterize the structural integrity of this compound using advanced analytical techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm regiochemistry. Key signals: cyclopentylthio protons (δ 1.5–2.1 ppm, multiplet), piperidin-3-yloxy (δ 3.4–4.0 ppm), and isonicotinonitrile (δ 8.2–8.6 ppm, doublets) .

- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺: ~388.16 g/mol) with ESI-HRMS. Fragmentation patterns should align with cyclopentylthio and piperidine cleavage .

- X-ray Crystallography: If crystals are obtainable, resolve the 3D structure to confirm stereochemistry and intramolecular interactions .

What in vitro assays are suitable for evaluating its biological activity in kinase inhibition studies?

Methodological Answer:

- Kinase Inhibition Assays: Use recombinant EGFR/HER2 kinases in a luminescent ADP-Glo™ assay. Incubate the compound (0.1–100 µM) with kinase, ATP, and substrate (poly-Glu-Tyr) in 96-well plates. Measure IC₅₀ values via dose-response curves .

- Cell Viability Assays: Test against cancer cell lines (e.g., A549, MCF-7) using MTT. Include controls for solvent (DMSO ≤0.1%) and positive controls (e.g., gefitinib) .

- Data Interpretation: Compare activity to structural analogs (e.g., CP-775146) to assess SAR trends .

How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Methodological Answer:

- Core Modifications:

- Piperidine Ring: Introduce substituents (e.g., methyl at C2) to enhance steric complementarity with kinase ATP-binding pockets .

- Cyclopentylthio Group: Replace with bulkier groups (e.g., cyclohexylthio) to probe hydrophobic interactions .

- Nitrile Positioning: Compare 2-cyano vs. 4-cyano pyridine derivatives to optimize π-stacking .

- In Silico Docking: Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Prioritize modifications increasing hydrogen bonds (e.g., with Thr790) .

How should researchers resolve contradictions in solubility data reported across studies?

Methodological Answer:

- Solvent Screening: Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry. Note discrepancies due to polymorphic forms .

- Thermodynamic Solubility: Use shake-flask method with HPLC quantification. Compare kinetic (e.g., DMSO stock dilution) vs. equilibrium solubility .

- pH-Dependent Studies: Adjust buffer pH (2–9) to identify ionization effects. Use Henderson-Hasselbalch analysis for pKa estimation .

What mechanistic insights can be gained from studying its oxidation/reduction reactions?

Methodological Answer:

- Oxidation: Treat with mCPBA to convert cyclopentylthio to sulfoxide/sulfone. Monitor via ¹H NMR (sulfoxide δ 2.8–3.2 ppm) .

- Reduction: Use NaBH₄/CuCl₂ to reduce nitrile to amine. Confirm by IR loss of C≡N stretch (~2200 cm⁻¹) .

- Applications: Modified derivatives may exhibit altered kinase selectivity or metabolic stability .

What protocols ensure compound stability during long-term storage?

Methodological Answer:

- Storage Conditions: Store at –20°C under argon in amber vials. Avoid repeated freeze-thaw cycles .

- Stability Monitoring: Perform accelerated degradation studies (40°C/75% RH for 4 weeks). Analyze purity via HPLC .

- Lyophilization: For aqueous solutions, lyophilize with trehalose (1:1 w/w) to prevent hydrolysis .

How can computational modeling predict its pharmacokinetic (PK) properties?

Methodological Answer:

- ADME Prediction: Use SwissADME to estimate logP (~3.2), GI absorption (high), and BBB penetration (low) .

- CYP Inhibition: Screen against CYP3A4/2D6 using DeepCYP. Validate with human liver microsomes .

- Metabolite Prediction: Employ Meteor (Lhasa Ltd.) to identify potential Phase I/II metabolites .

What challenges arise during scale-up from milligram to gram synthesis?

Methodological Answer:

- Reaction Optimization: Transition from batch to flow chemistry for exothermic steps (e.g., SNAr reactions) .

- Purification: Replace column chromatography with recrystallization (e.g., EtOH/H₂O) for cost efficiency .

- Quality Control: Implement PAT (Process Analytical Technology) for real-time monitoring (e.g., ReactIR) .

How can researchers identify and mitigate synthetic byproducts or contaminants?

Methodological Answer:

- LC-MS/MS Analysis: Use a C18 column (gradient: 5–95% MeCN/H₂O) to detect impurities. Compare with synthetic intermediates .

- Mechanistic Studies: Probe side reactions (e.g., nitrile hydrolysis) under varying pH/temperature .

- Purification Strategies: Employ preparative HPLC (0.1% TFA modifier) for challenging separations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.